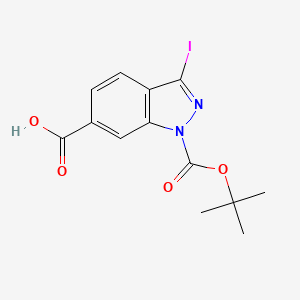

1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid

Description

Structural Identification and Nomenclature

1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid is systematically identified through multiple nomenclature systems and structural identifiers. The compound's official International Union of Pure and Applied Chemistry name is this compound, which precisely describes the substitution pattern and functional groups present on the indazole core structure. The Chemical Abstracts Service has assigned this compound the registry number 1799420-87-3, providing a unique identifier for this specific molecular structure.

The structural representation of this compound can be expressed through several standardized chemical notation systems. The Simplified Molecular Input Line Entry System code for this compound is O=C(C1=CC2=C(C=C1)C(I)=NN2C(OC(C)(C)C)=O)O, which provides a text-based representation of the molecular connectivity. The International Chemical Identifier for this compound is 1S/C13H13IN2O4/c1-13(2,3)20-12(19)16-9-6-7(11(17)18)4-5-8(9)10(14)15-16/h4-6H,1-3H3,(H,17,18), offering another standardized method for representing the molecular structure. The corresponding International Chemical Identifier Key is STEXIMCBUWVLIZ-UHFFFAOYSA-N, which serves as a fixed-length condensed digital representation of the molecule.

The compound is also referenced through its Molecular Design Limited number MFCD28053692, which provides additional cataloging information for chemical databases and suppliers. Alternative systematic names for this compound include 1H-Indazole-1-carboxylic acid, 3-iodo-6-carboxy-, 1,1-dimethylethyl ester, which emphasizes the ester functionality of the tert-butoxycarbonyl protecting group. The nomenclature clearly indicates the presence of three key structural elements: the indazole heterocyclic core, the iodine substituent at position 3, and the carboxylic acid functionality at position 6.

Physical Properties and Molecular Characteristics

The physical properties of this compound reflect its complex molecular structure and the presence of multiple functional groups. The compound exists as a solid under standard conditions, with its physical state being influenced by the rigid indazole core structure and the various substituents attached to the ring system. The molecular architecture incorporates both polar and nonpolar regions, with the carboxylic acid group and the carbonyl oxygen of the tert-butoxycarbonyl protecting group contributing to the polar character, while the aromatic indazole core and the tert-butyl group provide hydrophobic regions.

The presence of the iodine atom significantly influences the compound's physical properties due to iodine's large atomic radius and high atomic weight. This heavy halogen substituent contributes substantially to the overall molecular weight and affects the compound's density and other physical characteristics. The iodine atom also influences the electronic properties of the molecule through its electron-withdrawing effects and its ability to participate in halogen bonding interactions.

The tert-butoxycarbonyl protecting group introduces significant steric bulk to the molecule, affecting its three-dimensional conformation and potentially influencing its crystal packing behavior and solubility characteristics. The carboxylic acid functionality provides opportunities for hydrogen bonding, both intramolecularly and intermolecularly, which can affect the compound's melting point, boiling point, and solubility in various solvents. The amphoteric nature typical of indazole derivatives suggests that this compound may exhibit pH-dependent behavior in solution.

Chemical Formula and Molecular Weight Analysis

The molecular formula of this compound is C₁₃H₁₃IN₂O₄, which indicates the precise atomic composition of this complex organic molecule. This formula reveals that the compound contains thirteen carbon atoms, thirteen hydrogen atoms, one iodine atom, two nitrogen atoms, and four oxygen atoms, totaling thirty-three atoms in the complete molecular structure. The molecular weight of this compound is precisely 388.16 grams per mole, making it a relatively heavy organic molecule due primarily to the presence of the iodine atom.

The atomic composition analysis reveals several important structural features of the molecule. The thirteen carbon atoms are distributed across the indazole bicyclic core structure, the tert-butyl group of the protecting group, the carbonyl carbons of both the protecting group and the carboxylic acid, and the methylene and methyl carbons. The two nitrogen atoms are integral components of the indazole ring system, with one nitrogen bearing the tert-butoxycarbonyl protecting group and the other participating in the pyrazole portion of the bicyclic structure.

The four oxygen atoms are strategically positioned within the molecule to provide specific functional characteristics. Two oxygen atoms are associated with the tert-butoxycarbonyl protecting group, one forming the carbonyl double bond and the other serving as the ester linkage to the tert-butyl group. The remaining two oxygen atoms constitute the carboxylic acid functionality at the 6-position, with one forming the carbonyl double bond and the other as the hydroxyl group. The single iodine atom occupies the 3-position of the indazole ring, where it serves as a key functional handle for potential chemical transformations.

Structural Isomerism and Tautomeric Forms

The structural framework of this compound is fundamentally based on the indazole heterocyclic system, which exhibits important tautomeric behavior that significantly influences the compound's chemical and physical properties. Indazole derivatives can exist in multiple tautomeric forms, with the most common being the 1H-indazole and 2H-indazole tautomers. The designation "1H-indazole" in the compound's name specifically indicates that the hydrogen atom is positioned on the nitrogen at position 1 of the pyrazole ring, making this the predominant tautomeric form.

Research has demonstrated that 1H-indazole tautomers are thermodynamically more stable than their 2H-indazole counterparts in most environments. The 1H-tautomer is found to be the dominant form in gaseous state and aqueous solution, and this preference is not reversed even in excited states or under the influence of solvent effects. Thermodynamic internal energy calculations consistently show 1H-indazole as the predominant and stable form compared to 2H-indazole. This tautomeric preference is crucial for understanding the compound's reactivity patterns and biological interactions.

The tautomerism in indazole systems greatly influences synthesis strategies, reactivity profiles, and physical properties of the compounds. In the case of this compound, the presence of the tert-butoxycarbonyl protecting group on the 1-position nitrogen effectively locks the molecule in the 1H-tautomeric form, preventing tautomeric interconversion. This protection strategy is commonly employed in synthetic chemistry to control regioselectivity and prevent unwanted side reactions.

The indazole core structure in this compound exhibits benzenoid aromatic character typical of 1H-indazoles, which contrasts with 2H-indazole derivatives that possess ortho-quinoid character. This aromatic stability contributes to the overall stability of the 1H-tautomeric form and influences the compound's chemical behavior. The substitution pattern with iodine at position 3 and carboxylic acid at position 6 creates a specific regioisomer that does not have other possible positional isomers due to the fixed nature of the functional group placements on the indazole scaffold.

| Tautomeric Form | Stability | Characteristics | Prevalence |

|---|---|---|---|

| 1H-Indazole | High | Benzenoid aromatic character | Dominant in all phases |

| 2H-Indazole | Lower | Ortho-quinoid character | Minor form |

| 3H-Indazole | Very low | Lacks heteroaromatic character | Very rare |

Properties

IUPAC Name |

3-iodo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13IN2O4/c1-13(2,3)20-12(19)16-9-6-7(11(17)18)4-5-8(9)10(14)15-16/h4-6H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEXIMCBUWVLIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C(=O)O)C(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation: Indazole Core Functionalization

The synthesis typically begins with a suitably substituted indazole scaffold, often 1H-indazole or its derivatives, which undergoes selective functionalization at the 3- and 6-positions.

- 6-Iodo Functionalization:

The introduction of the iodine atom at the 3-position of the indazole ring (which corresponds to C3 in 1H-indazole numbering) is commonly achieved via halogen exchange or direct iodination methods. For example, 6-iodo-1H-indazole can be synthesized from 6-bromo-1H-indazole by copper(I)-catalyzed halogen exchange using potassium iodide, tetrabutylammonium iodide as a phase transfer catalyst, and N,N-dimethylethylenediamine as a ligand in 1,4-dioxane under reflux for 48 hours, yielding the product in about 85% yield.

| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Halogen exchange | Potassium iodide, CuI, tetrabutylammonium iodide, N,N-dimethylethylenediamine | Reflux in 1,4-dioxane, 48 h | 85 | Efficient method for 6-iodo substitution |

- tert-Butoxycarbonyl (Boc) Protection at N1:

The N1 nitrogen is protected using tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps. Boc protection is generally achieved by reacting the indazole with di-tert-butyl dicarbonate (Boc2O) under basic conditions, often in the presence of a base such as triethylamine or sodium hydride in an aprotic solvent like dichloromethane or DMF. This step ensures selective protection of the N1 position.

Carboxylation at C6 Position

The carboxylic acid group at the 6-position can be introduced by directed lithiation followed by carboxylation:

- Directed Lithiation and Carboxylation:

Using strong bases like n-butyllithium at low temperatures (−78°C), lithiation at the 6-position is performed. The lithiated intermediate is then quenched with carbon dioxide (dry ice) to introduce the carboxyl group, followed by acidic workup to yield the carboxylic acid.

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Lithiation | n-BuLi, THF | −78°C | 40 min | Directed lithiation at C6 position |

| Carboxylation | CO2 (dry ice), acidic workup | −78°C to RT | - | Introduction of carboxylic acid group |

Iodination at C3 Position

Selective iodination at the 3-position is crucial and can be achieved by:

- Electrophilic Iodination:

The 3-position of the indazole ring can be iodinated using iodine reagents such as N-iodosuccinimide (NIS) or iodine monochloride under controlled conditions. Alternatively, halogen exchange from a bromide precursor as described above can be used.

Coupling and Final Assembly

Peptide Coupling Agents for Amide Formation:

In some synthetic routes, the carboxylic acid group is activated using peptide coupling reagents like HATU or HBTU in the presence of a base (e.g., N-methylmorpholine) in solvents such as N,N-dimethylformamide (DMF) to facilitate amide bond formation or further functionalization.Purification:

The crude product is purified by standard methods such as flash chromatography using gradients of ethyl acetate and hexane or recrystallization from solvents like acetonitrile to afford the pure 1-(tert-butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid in good yield.

Summary Table of Preparation Steps

| Step No. | Transformation | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | 6-Bromo to 6-Iodo Indazole | KI, CuI, tetrabutylammonium iodide, DMEDA, reflux in 1,4-dioxane, 48 h | 85 | Copper-catalyzed halogen exchange |

| 2 | N1 Boc Protection | Boc2O, base (e.g., triethylamine), DCM or DMF | High | Protects N1 nitrogen |

| 3 | Lithiation and Carboxylation at C6 | n-BuLi, THF, −78°C; CO2 quench | Moderate to High | Directed lithiation followed by CO2 insertion |

| 4 | Iodination at C3 | NIS or ICl, controlled conditions | Moderate | Electrophilic iodination |

| 5 | Purification | Flash chromatography/recrystallization | - | Ensures product purity |

Research Findings and Considerations

The copper(I)-catalyzed halogen exchange method for 6-iodo substitution is efficient and widely used, but requires careful handling of copper salts and iodide sources.

Boc protection is a standard and reliable method to protect the indazole nitrogen, facilitating selective reactions at other positions without interference.

Directed lithiation at the 6-position requires low temperatures and anhydrous conditions to avoid side reactions and ensure regioselectivity.

Electrophilic iodination at the 3-position must be controlled to prevent polyiodination or substitution at other reactive sites.

Use of peptide coupling agents like HATU or HBTU in DMF with bases such as N-methylmorpholine allows for efficient amide bond formation or further functionalization of the carboxylic acid group.

Overall yields vary depending on the scale and exact conditions but are generally satisfactory for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.

Deprotection Reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide or potassium carbonate in polar solvents.

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

Substitution: Formation of various substituted indazole derivatives.

Deprotection: Formation of the free amine.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid serves as a scaffold for the development of new therapeutic agents. The indazole moiety is known for its biological activity, including anti-inflammatory and anti-cancer properties. Researchers have explored its potential in synthesizing derivatives that exhibit enhanced pharmacological profiles.

Case Study:

A study demonstrated that derivatives of indazole compounds, including those derived from this compound, showed promising activity against various cancer cell lines, indicating potential for further drug development .

Organic Synthesis

The compound is utilized in various organic synthesis reactions, including:

- Coupling Reactions: It can participate in coupling reactions to form more complex structures, often used in the synthesis of peptides and other bioactive compounds.

Example Reaction:

The compound can be used in the synthesis of indazole-based peptides through coupling with amino acids or other peptide fragments, facilitating the development of peptide therapeutics.

Chemical Biology

In chemical biology, this compound is employed as a probe to study biological processes involving indazole derivatives. Its ability to modify biological targets makes it suitable for investigating enzyme activities and cellular pathways.

Research Insight:

Studies have shown that indazole derivatives can selectively inhibit certain kinases, which are crucial in signal transduction pathways related to cancer progression . This highlights the relevance of this compound in understanding cancer biology.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid involves its reactivity due to the presence of the Boc protecting group and the iodine atom. The Boc group provides stability and can be selectively removed under acidic conditions, while the iodine atom allows for further functionalization through substitution or coupling reactions . The molecular targets and pathways involved depend on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indazole Core

Compound A : tert-Butyl 6-cyano-3-iodo-1H-indazole-1-carboxylate (CAS: 811451-19-1)

- Molecular Formula : C₁₃H₁₂IN₃O₂

- Molecular Weight : 369.16 g/mol

- Key Differences: Replaces the 6-carboxylic acid with a cyano (-CN) group.

- Implications: The cyano group increases electrophilicity, enabling nucleophilic additions, but reduces hydrogen-bonding capacity compared to the carboxylic acid. This compound is more lipophilic, affecting bioavailability .

Compound B : 1-(tert-Butoxycarbonyl)-6-methoxy-1H-indazole-3-carboxylic Acid (CAS: 2680862-11-5)

Functional Group Comparisons in Heterocyclic Systems

Compound C : Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (from )

- Molecular Formula : C₃₂H₃₄N₄O₅

- Molecular Weight : 554.64 g/mol

- Key Differences: Features a pyrrole core with dual indole substituents and a Boc-protected amino group.

- Implications: The indole substituents enable π-π stacking interactions, while the Boc group stabilizes the amino group during synthesis. This compound’s complexity reduces synthetic yield (94–98%) compared to simpler indazole derivatives .

Compound D : 1-(tert-Butoxycarbonyl)-6-phenylpiperidine-3-carboxylic Acid (CAS: 885275-13-8)

- Molecular Formula: C₁₇H₂₃NO₄

- Molecular Weight : 313.37 g/mol

- Key Differences : Replaces the indazole core with a piperidine ring and a phenyl group.

- Implications : The piperidine ring introduces conformational flexibility, while the phenyl group enhances hydrophobicity. This structure is more suited for targeting GPCRs than the planar indazole system .

Comparative Data Table

Physicochemical Properties

Challenges and Limitations

- Iodine’s steric bulk in the target compound can hinder reactions requiring precise steric alignment.

- Boc deprotection under acidic conditions may limit compatibility with acid-sensitive functional groups .

Biological Activity

1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid is a compound of significant interest in organic synthesis and medicinal chemistry due to its unique structural features. The presence of the tert-butoxycarbonyl (Boc) protecting group, iodine atom, and indazole ring structure contributes to its reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The molecular formula of this compound is with a molecular weight of 362.16 g/mol. The compound features an indazole core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations:

- Substitution Reactions : The iodine atom can be substituted with other nucleophiles, enhancing the compound's reactivity towards biological targets.

- Deprotection Reactions : The Boc group can be removed under acidic conditions, allowing for the exposure of reactive functional groups that can interact with biological molecules.

- Coupling Reactions : The compound can participate in coupling reactions (e.g., Suzuki-Miyaura coupling), facilitating the synthesis of biologically active derivatives.

Table 1: Biological Activities of Indazole Derivatives

Case Studies

Study on Indoleamine 2,3-Dioxygenase (IDO) Inhibition : A study focused on indoleamine 2,3-dioxygenase (IDO) inhibitors revealed that certain indazole derivatives exhibited strong inhibitory activity against IDO, which plays a crucial role in tumor immune escape. The compound exhibited an IC50 value as low as 2.6 nM in HeLa cells, suggesting that similar structures may also provide therapeutic benefits in cancer treatment .

Anti-Cancer Activity : Indazole derivatives have been extensively studied for their anti-cancer properties. For instance, compounds with modifications similar to those found in this compound have shown promising cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the tert-butoxycarbonyl (Boc) protecting group to 3-iodo-1H-indazole-6-carboxylic acid?

- Methodological Answer : The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For iodinated indazoles, a mixture of Boc₂O (1.2–1.5 equivalents) and a base like DMAP (4-dimethylaminopyridine) or triethylamine (TEA) in anhydrous THF or DCM at 0–25°C for 4–12 hours is effective. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water yields high-purity product. Monitor reaction progress using TLC (Rf ~0.4 in 3:1 hexane/EtOAc) .

Q. How can the purity and structural integrity of the compound be verified after synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Confirm Boc-protection via disappearance of the indazole NH proton (δ ~12–13 ppm in DMSO-d₆) and appearance of tert-butyl protons (δ ~1.4 ppm).

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 377.0 (C₁₃H₁₄IN₂O₄⁺).

Cross-reference with literature values for 3-iodo-1H-indazole-6-carboxylic acid derivatives .

Q. What are the recommended storage conditions to prevent Boc-group deprotection?

- Methodological Answer : Store at –20°C under inert atmosphere (argon/nitrogen) in airtight containers. Avoid prolonged exposure to moisture or acidic conditions. Stability tests (TGA/DSC) indicate decomposition onset at ~150°C, but hydrolysis can occur in aqueous solutions at pH <4. Monitor degradation via HPLC or IR (loss of Boc carbonyl peak at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s stereochemical configuration?

- Methodological Answer : Grow crystals via slow evaporation from a DCM/hexane mixture. Use SHELXL for refinement, accounting for iodine’s high electron density and potential twinning. Flack parameter analysis (η or x) helps confirm absolute configuration in chiral derivatives. For centrosymmetric structures, twin refinement with SHELXD is recommended to handle pseudo-symmetry .

Q. What strategies mitigate iodine-mediated side reactions during cross-coupling applications (e.g., Suzuki-Miyaura)?

- Methodological Answer : Use Pd(PPh₃)₄ or XPhos Pd G3 as catalysts with Cs₂CO₃ in degassed toluene/ethanol (3:1) at 80–100°C. Pre-activate the catalyst with 10 mol% PPh₃ to suppress β-hydride elimination. Monitor for protodeiodination by LC-MS; if observed, switch to milder bases (K₃PO₄) or lower temperatures. Post-reaction purification via preparative HPLC (ACN/H₂O with 0.1% formic acid) removes residual iodide byproducts .

Q. How does the compound’s stability vary under photolytic vs. thermal stress conditions?

- Methodological Answer : Conduct forced degradation studies:

- Thermal : Heat at 60°C for 72 hours in solid state and solution (DMSO).

- Photolytic : Expose to UV light (254 nm) for 48 hours.

Analyze degradation products via UPLC-QTOF-MS. The Boc group is more labile under acidic or thermal conditions, while the iodo-substituent may undergo radical-mediated cleavage under UV light. Use Arrhenius plots to predict shelf-life .

Q. What computational methods validate the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites at C-3 (iodo) and C-6 (carboxylic acid). Fukui indices predict susceptibility to nucleophilic attack. Compare with experimental kinetic data (e.g., reaction rates with amines in DMF at 50°C) to refine computational models. Solvent effects (PCM model) improve accuracy .

Applications in Academic Research

Q. How is this compound utilized as a building block in bioactive molecule synthesis?

- Methodological Answer : It serves as a precursor for kinase inhibitors and protease-activated receptor (PAR) antagonists. For example, coupling with boronic esters via Suzuki-Miyaura yields biaryl indazoles. Deprotection (TFA/DCM, 1:1) followed by amide coupling (EDCI/HOBt) introduces pharmacophores at the carboxylic acid position. Validate bioactivity via in vitro assays (IC₅₀ determination against target enzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.